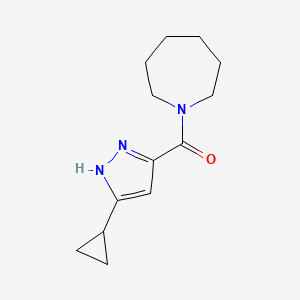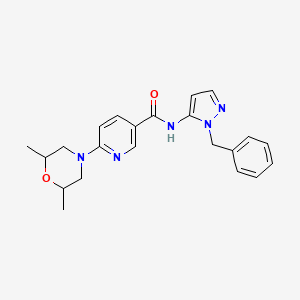
(2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is known to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of (2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is not fully understood, but it is believed to act on various receptors and enzymes in the body. It has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, and to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects:
(2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to have potential anti-cancer effects, as well as effects on the cardiovascular and immune systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone in lab experiments is its versatility. It can be used in a variety of different assays and experiments, and its effects can be easily measured and quantified. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the specific experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research on (2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone. Some possible areas of investigation include its potential therapeutic effects in the treatment of neurodegenerative diseases, its effects on the immune system, and its potential as a tool for studying the mechanisms of cancer development and progression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity.
Synthesemethoden
The synthesis of (2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 3-methylthiophene-2-carboxylic acid, which is then reacted with 2-ethylmorpholine to form the intermediate product. This intermediate is then reacted with a suitable reagent to form the final product, (2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. It has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
(2-ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-3-10-8-13(5-6-15-10)12(14)11-9(2)4-7-16-11/h4,7,10H,3,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUMOFBUXSXDCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone](/img/structure/B7517532.png)

![[2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7517552.png)






